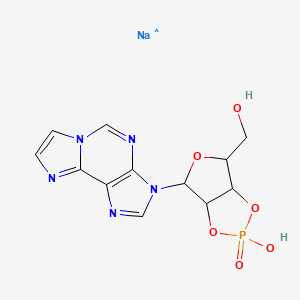

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt

Description

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Propriétés

InChI |

InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSCLWTVXQDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585147 | |

| Record name | PUBCHEM_16219310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-51-0 | |

| Record name | PUBCHEM_16219310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediate

- The synthesis begins with cyclic adenosine monophosphate (cAMP) or its salt form, typically the sodium salt.

- The adenine moiety in cAMP is chemically modified to introduce the etheno bridge between N1 and N6 atoms, creating the fluorescent analog.

- The cyclic phosphate group remains intact during this modification, preserving the 3':5'-cyclic monophosphate structure.

Formation of the Etheno Bridge

- The etheno bridge is formed by a reaction that involves an aldehyde or equivalent reagent capable of bridging the N1 and N6 positions on adenine.

- This reaction creates a tricyclic ring system, which is responsible for the fluorescent properties of the compound.

- The reaction conditions are carefully controlled to maintain the integrity of the cyclic phosphate and to avoid side reactions.

Reaction Conditions and Reductive Steps (Analogous Methods from Related N6-Substituted cAMP Preparations)

While there is no direct patent or publication detailing the exact synthesis of this compound, methods for related N6-substituted cyclic AMP compounds provide valuable insight:

- A common approach involves reacting cAMP or its salt with an aldehyde derivative under acidic to neutral pH (pH ≤ 7) to form an imine intermediate.

- The imine intermediate is then reduced to yield the N6-substituted cyclic AMP.

- Reductive agents used include metal hydrides such as sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride, or nascent hydrogen generated by metal-acid reactions (e.g., zinc and hydrochloric acid).

- The reaction temperature ranges from -10°C to 120°C, with a preferred range of 10°C to 85°C.

- The molar ratio of aldehyde to cAMP is typically between 1:1 and 40:1, often optimized around 5:1 to 25:1 for efficient conversion.

- Solvents such as water, alcohols, or polar aprotic solvents can be used depending on solubility and reaction specifics.

- After reduction, purification is performed by chromatography (silica gel, alumina, ion exchange resins), recrystallization, or pH adjustment techniques.

Conversion to Sodium Salt

- The free acid form of the cyclic phosphate can be converted to the sodium salt by neutralization with sodium hydroxide or sodium carbonate.

- This salt form improves solubility and stability for biochemical applications.

Data Table Summarizing Preparation Parameters and Conditions

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | Cyclic adenosine monophosphate (cAMP) sodium salt | Commercially available or biosynthesized |

| Formation of etheno bridge | Reaction with aldehyde to form tricyclic ring | pH ≤ 7, temperature -10°C to 120°C, molar ratio aldehyde:cAMP ~1-40:1 |

| Imine intermediate formation | Condensation of aldehyde with N6 position | Acidic to neutral pH to favor imine formation |

| Reduction | Reduction of imine to N6-substituted product | Reductants: sodium borohydride, sodium cyanoborohydride, or nascent hydrogen; temperature 10-85°C |

| Purification | Chromatography, recrystallization, pH adjustment | Silica gel, alumina, ion exchange resins |

| Salt formation | Neutralization to sodium salt | Sodium hydroxide or sodium carbonate |

| Final product | This compound | Fluorescent, membrane permeable cyclic nucleotide |

Research Findings Related to Preparation and Properties

- Spectroscopic analyses (NMR, mass spectrometry, UV, and fluorescence spectroscopy) confirm the successful formation of the etheno bridge and preservation of the cyclic phosphate ring.

- Comparative biological assays show that this compound activates cyclic AMP-dependent protein kinase similarly to native cAMP, with no significant difference in biological activity.

- The fluorescent property facilitates monitoring of intracellular signaling without invasive techniques.

- The increased membrane permeability is attributed to the etheno modification, enabling cellular uptake without microinjection or electroporation.

Analyse Des Réactions Chimiques

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound in the presence of nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure : ε-cAMP features an etheno bridge connecting the N1 and N6 positions of the adenine base, leading to a tricyclic structure. This modification enhances its stability and fluorescence properties compared to native cAMP .

Molecular Formula : C12H11N5O6P.Na

Molecular Weight : 375.2 g/mol

CAS Number : 103213-51-0

UV Absorption : λmax at 275 nm with an extinction coefficient of 6000 .

Fluorescent Marker in Cellular Studies

ε-cAMP serves as a fluorescent activator for cyclic AMP-dependent protein kinase (PKA), allowing researchers to visualize PKA activity in real-time within living cells. Its fluorescence properties enable sensitive detection, making it a valuable tool for studying signaling pathways involving cAMP .

Translesion Synthesis Studies

Recent studies have highlighted the role of ε-cAMP in translesion synthesis (TLS), where it acts as a damaged ribonucleotide that can lead to genomic instability. Research indicates that ε-cAMP can cause frameshift mutations during DNA replication, which is critical for understanding mutagenesis mechanisms .

Table 1: Kinetic Parameters of hpol η Incorporation Opposite ε-cAMP

| Nucleotide Inserted | Specificity Constant (μM⁻¹min⁻¹) |

|---|---|

| dATP | 200 |

| dGTP | 40 |

| dTTP | 0.001 |

| dCTP | 0.001 |

This table summarizes the relative efficiency of human DNA polymerase η (hpol η) incorporating different nucleotides opposite ε-cAMP, illustrating its error-prone nature during TLS .

Role in RNA Modification

ε-cAMP has been implicated in the modification of RNA molecules, particularly under oxidative stress conditions. It can lead to the formation of ε-adducts that affect RNA stability and function, impacting processes such as translation and transcription fidelity .

Case Study 1: Impact on Protein Synthesis

A study investigated how exposure to chloroacetaldehyde, a compound known to generate ε-adducts, affected protein synthesis in Escherichia coli. The presence of ε-cAMP led to significant alterations in protein synthesis patterns, indicating its role as a mutagenic agent under specific conditions .

Case Study 2: Fluorescence Applications in Live Cell Imaging

In cellular imaging studies, ε-cAMP was used to track PKA activity in live neurons. The results demonstrated that ε-cAMP could effectively indicate changes in PKA activity correlating with neuronal signaling events, showcasing its utility in neurobiology research .

Potential Therapeutic Applications

While primarily used in research settings, the unique properties of ε-cAMP suggest potential therapeutic applications, particularly in cancer therapy where modulation of cAMP pathways can influence tumor growth and metastasis. Further research is needed to explore these possibilities.

Mécanisme D'action

The mechanism of action of 1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt can be compared with other similar compounds, such as:

- **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

- **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

These compounds share similar structural features but may differ in their specific biological activities and applications .

Activité Biologique

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt (commonly referred to as 1,N6-ε-cAMP) is a modified cyclic nucleotide that has garnered attention due to its unique biological activities and implications in cellular processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

1,N6-ε-cAMP is a derivative of adenosine 3',5'-cyclic monophosphate (cAMP), characterized by the presence of an etheno group at the N6 position of the adenine base. This modification significantly alters its interaction with various biological targets compared to unmodified cAMP.

Cyclic AMP Signaling Pathway:

1,N6-ε-cAMP functions primarily through the cyclic AMP signaling pathway, which is crucial for various physiological processes, including:

- Signal Transduction: It acts as a second messenger in numerous signaling pathways, particularly those initiated by hormones and neurotransmitters.

- Regulation of Enzymatic Activity: It modulates the activity of protein kinases, particularly protein kinase A (PKA), influencing diverse cellular functions such as metabolism, gene expression, and cell proliferation.

Mutagenic Potential:

Research indicates that 1,N6-ε-cAMP can induce mutations during DNA replication. It has been shown to cause frameshift mutations when incorporated into DNA, leading to genomic instability. This mutagenic potential is attributed to its ability to mispair during DNA synthesis, particularly opposite deoxypurines like dATP and dGTP .

Biological Activities

1,N6-ε-cAMP exhibits several notable biological activities:

- Inhibition of Cellular Proliferation: Studies have demonstrated that 1,N6-ε-cAMP can inhibit cell growth in various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Influence on Gene Expression: It alters the transcriptional activity of specific genes involved in apoptosis and cell survival pathways.

- Interaction with DNA Polymerases: Research has shown that human DNA polymerase η incorporates nucleotides opposite 1,N6-ε-cAMP during translesion synthesis, which can result in increased mutation rates .

Case Study 1: Mutagenesis and Genomic Instability

A study investigated the impact of 1,N6-ε-cAMP on translesion synthesis mediated by human DNA polymerase η. The findings revealed that this compound leads to extensive frameshifts during replication, contributing to genomic instability .

Case Study 2: Cellular Response and Apoptosis

In a series of experiments involving cancer cell lines, it was found that treatment with 1,N6-ε-cAMP resulted in significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting potential therapeutic applications in cancer treatment.

Comparative Analysis of Related Compounds

| Compound | Structure | Biological Activity | Mutagenic Potential |

|---|---|---|---|

| 1,N6-Ethenoadenosine | Etheno-modified | Inhibits cell proliferation; alters gene expression | High |

| Adenosine 3',5'-cyclic AMP | Unmodified | Promotes cell survival; regulates metabolic processes | Low |

| Guanosine 3',5'-cyclic GMP | Unmodified | Regulates smooth muscle tone; involved in vasodilation | Low |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 1,N6-ethenoadenosine 3':5'-cyclic monophosphate sodium salt in biological samples?

- Methodological Answer : Utilize fluorescence spectroscopy due to the etheno modification, which confers strong fluorescence with an excitation wavelength of ~300 nm and emission detectable at low concentrations (nanomolar range). This avoids interference from native cAMP and enables real-time tracking in cellular or enzymatic systems . For quantification, pair fluorescence detection with HPLC to validate specificity, especially in complex matrices like cell lysates .

Q. What experimental designs are appropriate for studying cAMP-dependent pathways using this compound?

- Methodological Answer : Use it as a fluorescent cAMP analog in protein kinase A (PKA) activation assays. Design experiments to compare its efficacy with unmodified cAMP in kinase activity assays, leveraging its fluorescence to monitor real-time binding kinetics. For example, in in vitro PKA systems, measure displacement of radiolabeled cAMP or fluorescence resonance energy transfer (FRET)-based reporters .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Methodological Answer : Characterize stability using UV-Vis spectroscopy (monitoring absorbance at 243 nm) and HPLC under controlled conditions (e.g., pH 4–9, 4–37°C). Pre-experiment validation is critical, as the etheno group may degrade under prolonged light exposure or alkaline conditions, necessitating dark storage and neutral buffer systems .

Advanced Research Questions

Q. What structural features of this compound influence its interaction with cAMP-dependent receptors?

- Methodological Answer : The 1,N6-etheno bridge introduces rigidity and fluorescence but may sterically hinder interactions with specific PKA regulatory subunits. Use competitive binding assays with purified PKA isoforms and molecular docking simulations to compare binding affinities with cAMP. Cross-validate with mutagenesis studies targeting cAMP-binding pockets .

Q. How can researchers resolve contradictions in reported biological activities (e.g., renal vs. adrenal systems)?

- Methodological Answer : Discrepancies may arise from tissue-specific permeability or off-target effects. Perform comparative studies using isolated cell lines (e.g., adrenal vs. renal cells) with controlled delivery methods (e.g., microinjection or electroporation) to bypass permeability limitations. Pair with siRNA knockdown of phosphodiesterases to isolate cAMP-PKA signaling .

Q. What strategies optimize enzymatic assays using this compound’s fluorescent properties?

- Methodological Answer : Design kinetic assays using stopped-flow fluorescence to measure PKA activation rates. Ensure assay buffers lack quenching agents (e.g., heavy metals) and include protease inhibitors to prevent degradation. Normalize fluorescence signals against a non-hydrolyzable analog (e.g., Rp-cAMPS) to distinguish specific binding .

Q. How does the compound’s performance compare to other cAMP analogs (e.g., 8-Br-cAMP) in live-cell imaging?

- Methodological Answer : Conduct side-by-side live-cell imaging using FRET-based cAMP biosensors (e.g., EPAC-based). Compare signal-to-noise ratios, photostability, and cytotoxicity. Note that 1,N6-etheno-cAMP’s higher quantum yield may improve sensitivity but requires lower excitation intensities to minimize photobleaching .

Data Analysis and Technical Challenges

Q. How should researchers address discrepancies between fluorescence-based and radioisotopic cAMP activity measurements?

- Methodological Answer : Cross-validate using orthogonal methods. For example, correlate fluorescence intensity with radioimmunoassay (RIA) results in the same sample set. Investigate potential interference from endogenous fluorophores (e.g., NADH) by spiking control samples with known cAMP concentrations .

Q. What analytical techniques confirm the compound’s purity and structural integrity post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.